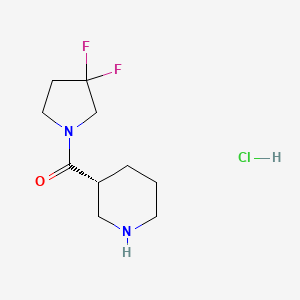
4-Bromo-2-(propan-2-yl)-1-propoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(propan-2-yl)-1-propoxybenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by a bromine atom attached to a benzene ring, which is further substituted with a propoxy group and an isopropyl group
Méthodes De Préparation
The synthesis of 4-Bromo-2-(propan-2-yl)-1-propoxybenzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst. The reaction conditions typically include the use of bromine and a Lewis acid catalyst such as iron(III) bromide. The propoxy and isopropyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases .
Analyse Des Réactions Chimiques
4-Bromo-2-(propan-2-yl)-1-propoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like sulfuric acid, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-Bromo-2-(propan-2-yl)-1-propoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism by which 4-Bromo-2-(propan-2-yl)-1-propoxybenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the substituents on the benzene ring play a crucial role in determining the compound’s binding affinity and specificity. The pathways involved in its action include inhibition of enzyme activity and modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
4-Bromo-2-(propan-2-yl)-1-propoxybenzene can be compared with other similar compounds such as:
4-Bromo-2-(propan-2-yl)-1-methoxybenzene: This compound has a methoxy group instead of a propoxy group, which affects its chemical reactivity and biological activity.
4-Bromo-2-(propan-2-yl)-1-ethoxybenzene: The ethoxy group in this compound provides different steric and electronic effects compared to the propoxy group.
4-Bromo-2-(propan-2-yl)-1-butoxybenzene: The butoxy group introduces additional steric hindrance and hydrophobicity, influencing the compound’s properties and applications.
Propriétés
Formule moléculaire |
C12H17BrO |
|---|---|
Poids moléculaire |
257.17 g/mol |
Nom IUPAC |
4-bromo-2-propan-2-yl-1-propoxybenzene |
InChI |
InChI=1S/C12H17BrO/c1-4-7-14-12-6-5-10(13)8-11(12)9(2)3/h5-6,8-9H,4,7H2,1-3H3 |
Clé InChI |
SHFKGMYWFBSENX-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=C(C=C1)Br)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[4-cyclopentyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B12083641.png)


![Hydrazine, [1-(2-methylphenyl)ethyl]-](/img/structure/B12083660.png)
![[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B12083666.png)



![36,37,38,39,40,41,42,43,44,45,46,47,48,49-Tetradecaethoxy-5,10,15,20,25,30,35-heptakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane](/img/structure/B12083693.png)
